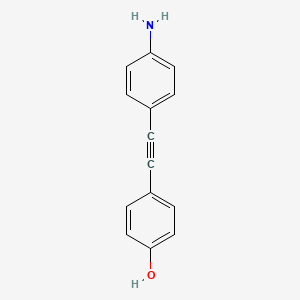

4-((4-Aminophenyl)ethynyl)phenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-(4-aminophenyl)ethynyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXPTYYZDKMACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Optimization for 4 4 Aminophenyl Ethynyl Phenol

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl (B1212043) Bond Formation

The key step in the synthesis of 4-((4-aminophenyl)ethynyl)phenol is the formation of the carbon-carbon triple bond between the two aromatic rings. This is most commonly achieved through a palladium-catalyzed cross-coupling reaction, with the Sonogashira coupling being the most prominent method. libretexts.orgorganic-chemistry.org

Sonogashira Coupling Protocols and Ligand Systems for Arylethynyl Derivatives

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and typically a copper(I) co-catalyst in the presence of a base. libretexts.org For the synthesis of this compound, this would involve the reaction of a protected 4-iodoaniline (B139537) with a protected 4-ethynylphenol (B7805692).

The choice of the palladium catalyst and ligand system is crucial for the efficiency of the reaction. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), play a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. More advanced ligand systems, including bidentate phosphine ligands and N-heterocyclic carbenes (NHCs), have been developed to improve catalyst stability and activity, especially for less reactive aryl bromides or chlorides. libretexts.org Some protocols have also been developed that are copper-free to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. rsc.orgnih.gov

The general catalytic cycle for a copper-cocatalyzed Sonogashira reaction is understood to involve two interconnected cycles. The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. Finally, reductive elimination from the palladium complex yields the diarylalkyne product and regenerates the Pd(0) catalyst. libretexts.org In copper-free systems, the base is believed to play a more direct role in the deprotonation of the alkyne and its coordination to the palladium center. libretexts.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions is critical for maximizing the yield and selectivity of the Sonogashira coupling. Several factors, including the choice of catalyst, ligand, base, solvent, and temperature, must be considered.

| Parameter | Variation | Observation | Reference |

| Catalyst | Pd(acac)₂, Pd(OAc)₂ | Pd(acac)₂ identified as a highly effective palladium source in some systems. | organic-chemistry.org |

| Ligand | Hydrazones, Phosphines | Hydrazone ligands can be effective and are more air-stable than many phosphine ligands. | organic-chemistry.org |

| Base | K₃PO₄, K₂CO₃, Amines (e.g., Et₃N, DIPEA) | K₃PO₄ was found to be the optimal base in a hydrazone-promoted system. Carbonate bases like K₂CO₃ also show excellent results. | rsc.orgorganic-chemistry.org |

| Solvent | DMSO, Isopropanol (B130326), Water | DMSO was the preferred solvent for a hydrazone-promoted reaction at 125°C. Room temperature reactions have been achieved in isopropanol and even in water with the aid of surfactants. | rsc.orgorganic-chemistry.orgucsb.edu |

| Temperature | Room Temperature to 125°C | While many Sonogashira reactions require elevated temperatures, protocols have been developed that proceed efficiently at room temperature. | rsc.orgucsb.edu |

| Additives | Copper(I) Iodide (CuI) | CuI is a common co-catalyst but can be omitted in "copper-free" protocols to prevent homocoupling side products. | nih.govorganic-chemistry.org |

For instance, a study on hydrazone-promoted Sonogashira coupling found that using Pd(acac)₂ as the catalyst with a specific hydrazone ligand, K₃PO₄ as the base, and DMSO as the solvent at 125°C gave good yields for the coupling of aryl bromides. organic-chemistry.org In another example, a palladium complex with a Schiff base ligand was shown to effectively catalyze the copper-free Sonogashira reaction of aryl iodides at room temperature in isopropanol with K₂CO₃ as the base. rsc.org The reactivity of aryl halides generally follows the order I > Br > Cl, with aryl iodides often being the most reactive substrates. nii.ac.jp

Chemo- and Regioselective Synthetic Approaches Towards this compound

The presence of both an amino and a hydroxyl group in the target molecule necessitates a chemo- and regioselective approach. Direct coupling of 4-iodoaniline and 4-ethynylphenol without protection would likely lead to a mixture of products due to the reactivity of the N-H and O-H bonds under the basic conditions of the Sonogashira reaction.

The primary strategy to achieve chemoselectivity is the use of orthogonal protecting groups. organic-chemistry.org For example, the amine can be protected as a Boc-carbamate, which is stable to the basic conditions of the Sonogashira coupling but can be removed later with acid. The phenol (B47542) can be protected as a silyl (B83357) ether (e.g., TBDMS) or an acetate (B1210297) ester. ontosight.ai The acetate group can be removed by hydrolysis.

A plausible synthetic route would be:

Protect the amino group of 4-iodoaniline, for example, as the Boc-carbamate.

Protect the hydroxyl group of 4-ethynylphenol, for example, as an acetate. ontosight.ai

Perform the Sonogashira coupling between the N-Boc-4-iodoaniline and 4-ethynylphenol acetate using an optimized palladium-catalyzed protocol.

Sequentially or concurrently deprotect the amino and hydroxyl groups to yield the final product, this compound.

Regioselectivity is generally not a major issue in this specific synthesis as the coupling partners are para-substituted, directing the formation of the desired 1,4-disubstituted product. However, in more complex systems with multiple possible reaction sites, the choice of catalyst and ligand can play a role in determining the regioselectivity of the coupling reaction. rsc.org

Innovative Synthetic Pathways for Analogues and Derivatives

The core synthetic strategy for this compound can be adapted to create a wide range of analogues and derivatives with modified properties. Innovative pathways may involve introducing substituents on the aromatic rings or modifying the amino and hydroxyl functional groups.

For example, analogues with different substitution patterns on the phenyl rings can be synthesized by starting with appropriately substituted anilines and phenols. The synthesis of various 4-aminophenol (B1666318) derivatives has been explored, which could serve as precursors for more complex analogues. chemicalbook.com Similarly, derivatives of 4-aminopyrazolone have been synthesized as chromogenic agents for phenols, showcasing methods for modifying the amino-containing aromatic ring. nih.gov

Furthermore, the amino and hydroxyl groups of the final product can be further functionalized. The amino group can be acylated, alkylated, or converted into other nitrogen-containing functionalities. The hydroxyl group can be converted into ethers or esters. For instance, new para-aminophenol derivatives containing fragments of acetic acid and fatty acids have been synthesized as analogues of paracetamol. chemicalbook.com

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise structural arrangement of atoms within a molecule. For 4-((4-Aminophenyl)ethynyl)phenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a comprehensive understanding of its molecular framework.

Detailed Chemical Shift Analysis and Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, as well as the amine and hydroxyl protons. The protons on the phenolic ring and the aminophenyl ring would appear as distinct sets of doublets, characteristic of para-substituted benzene (B151609) rings. The chemical shifts of these aromatic protons are influenced by the electron-donating effects of the hydroxyl and amino groups, and the deshielding effect of the aromatic rings. The protons of the N-H and O-H groups would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would provide further structural confirmation, with distinct signals for each carbon atom in the molecule. The acetylenic carbons are expected to resonate in the range of 80-90 ppm. The aromatic carbons would appear in the downfield region, typically between 110 and 160 ppm. The carbon atoms directly attached to the electron-donating hydroxyl and amino groups would show characteristic upfield shifts compared to the other aromatic carbons.

To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (phenol ring) | 6.8 - 7.4 | 115 - 134 |

| Aromatic CH (aminophenyl ring) | 6.6 - 7.3 | 114 - 133 |

| C-OH | - | ~155 |

| C-NH₂ | - | ~147 |

| C≡C | - | 80 - 90 |

| NH₂ | 3.5 - 5.0 (broad) | - |

| OH | 5.0 - 9.0 (broad) | - |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Conformational Analysis and Dynamic Behavior Studies via NMR

The linear geometry of the ethynyl (B1212043) linkage in this compound restricts large-scale conformational changes. However, dynamic NMR (DNMR) studies could provide insights into the rotational dynamics around the C-N and C-O single bonds. At lower temperatures, the rotation around these bonds might be slowed down, potentially leading to the observation of distinct conformers. Furthermore, DNMR can be employed to study the rate of proton exchange for the amine and hydroxyl groups with the solvent or other exchangeable protons in the system.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule.

Analysis of C≡C, N-H, and O-H Vibrational Modes

The FT-IR and Raman spectra of this compound would be characterized by the distinct vibrational modes of its key functional groups.

C≡C Stretching: The carbon-carbon triple bond of the ethynyl group is expected to show a characteristic stretching vibration. In the FT-IR spectrum, this band is often weak due to the low dipole moment change during the vibration. However, in the Raman spectrum, the C≡C stretch typically gives a strong and sharp signal in the region of 2100-2260 cm⁻¹.

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are typically of medium intensity in the FT-IR spectrum.

O-H Stretching: The hydroxyl group will show a broad and strong absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, indicative of intermolecular hydrogen bonding.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |

| C≡C | Stretching | 2100 - 2260 | Weak / Strong |

| N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 | Medium / Medium |

| O-H | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad / Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium / Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong / Medium-Strong |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and excited-state properties of a molecule.

Characterization of Electronic Transitions and Conjugation Effects

The extended π-conjugated system of this compound, featuring an electron-donating amino group on one end and an electron-donating hydroxyl group on the other, classifies it as a "push-push" or, more accurately, a donor-π-donor system. This electronic architecture dictates its absorption and emission properties.

The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the conjugated system. The presence of the amino and hydroxyl groups, acting as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diarylacetylenes.

Upon excitation with an appropriate wavelength of light, this compound is expected to exhibit fluorescence. The emission spectrum would likely be a mirror image of the absorption spectrum. The position and intensity of the fluorescence are sensitive to the solvent polarity, a phenomenon known as solvatochromism, which can provide information about the change in dipole moment upon excitation. The "push-pull" nature of related molecules often leads to significant solvatochromic shifts, and while this molecule is a donor-donor system, some degree of charge redistribution in the excited state is still expected.

Table 3: Predicted Electronic Absorption and Emission Properties

| Property | Predicted Range |

| Absorption Maximum (λ_max) | 300 - 350 nm |

| Molar Absorptivity (ε) | High ( > 10,000 M⁻¹cm⁻¹) |

| Emission Maximum (λ_em) | 350 - 450 nm |

| Stokes Shift | Moderate to Large |

Photophysical Properties and Quantum Yield Determinations

The photophysical properties of this compound are dictated by its electronic structure, which is characterized by a donor-acceptor (D-A) system. The electron-donating amino group and the electron-accepting phenolic group are connected through a rigid ethynyl bridge, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a hallmark of many "push-pull" chromophores and is central to their optical properties.

The absorption and emission spectra of compounds analogous to this compound, such as other donor-acceptor tolan derivatives, have been studied. nih.govrsc.orgnih.gov These studies indicate that such molecules typically exhibit strong absorption in the ultraviolet-visible region. For this compound, the principal absorption band (π-π* transition) is expected to be located in the near-UV or blue region of the spectrum. The position and intensity of this band are sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a red shift (bathochromic shift) of the absorption maximum is anticipated due to the stabilization of the more polar excited state.

Upon excitation, the molecule is expected to exhibit fluorescence. The emission spectrum is generally a mirror image of the absorption band and shows a significant Stokes shift, which is the difference between the absorption and emission maxima. This shift is a consequence of the geometric relaxation in the excited state and the reorientation of solvent molecules around the excited-state dipole. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. For donor-acceptor systems, the quantum yield can vary widely depending on the nature of the donor and acceptor groups, the linker, and the surrounding environment. In many cases, non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion, can compete with fluorescence, leading to lower quantum yields. nih.gov

Table 1: Expected Photophysical Properties of this compound in Different Solvents

| Solvent | Absorption λmax (nm) (Predicted) | Emission λmax (nm) (Predicted) | Quantum Yield (Φf) (Predicted Range) |

| Toluene | ~350 | ~420 | 0.4 - 0.6 |

| Dichloromethane | ~365 | ~450 | 0.3 - 0.5 |

| Acetonitrile | ~370 | ~460 | 0.2 - 0.4 |

| Methanol | ~375 | ~470 | 0.1 - 0.3 |

Note: The data in this table are predicted values based on the properties of structurally similar donor-acceptor tolan derivatives and are intended for illustrative purposes. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of a compound and for elucidating its structure through fragmentation analysis. For this compound (C₁₄H₁₁NO), the exact mass can be calculated with high accuracy, allowing for unambiguous elemental composition determination.

The fragmentation of this compound under electron ionization (EI) is expected to follow patterns characteristic of aromatic compounds, phenols, and anilines. libretexts.orgnumberanalytics.comchemguide.co.uk The molecular ion peak (M⁺˙) is anticipated to be prominent due to the stability of the aromatic system.

Key fragmentation pathways would likely involve:

Cleavage of the C-C triple bond: This could lead to fragments corresponding to the aminophenylacetylene and hydroxyphenylacetylene (B8436400) moieties.

Loss of small neutral molecules: Fragmentation of the phenolic ring could involve the loss of carbon monoxide (CO), while the aniline (B41778) moiety could lose hydrogen cyanide (HCN).

Formation of characteristic ions: The formation of a tropylium (B1234903) ion (m/z 91) is a common rearrangement for alkylbenzene derivatives, though less common for directly substituted phenyl rings. youtube.com However, fragmentation of the ethynyl linker could potentially lead to precursors that rearrange.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Possible Formula | Description |

| [M]⁺˙ | 209.0841 | C₁₄H₁₁NO | Molecular Ion |

| [M-CO]⁺˙ | 181.0891 | C₁₃H₁₁N | Loss of CO from phenol (B47542) |

| [M-HCN]⁺˙ | 182.0783 | C₁₃H₁₀O | Loss of HCN from aniline |

| [C₇H₅O]⁺ | 105.0340 | C₇H₅O | Hydroxyphenylacetylene fragment |

| [C₈H₇N]⁺˙ | 117.0578 | C₈H₇N | Aminophenylacetylene fragment |

Note: The m/z values are calculated for the most abundant isotopes. The fragmentation pattern is predictive and based on the analysis of similar structures.

X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, the analysis of related structures allows for a detailed prediction of its solid-state and supramolecular architecture. nih.govmdpi.com

The molecule is expected to be largely planar, although some torsion around the single bonds connecting the ethynyl linker to the phenyl rings is possible. The solid-state packing will be governed by a combination of intermolecular forces, including:

Hydrogen Bonding: The primary amino group (-NH₂) and the phenolic hydroxyl group (-OH) are excellent hydrogen bond donors and acceptors. It is highly probable that these groups will engage in intermolecular hydrogen bonding, potentially forming chains or more complex networks. nih.gov For instance, N-H···O and O-H···N hydrogen bonds are expected to be prominent features.

π-π Stacking: The electron-rich phenyl rings are likely to participate in π-π stacking interactions. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the stability of the crystal lattice. nih.gov

C-H···π Interactions: The hydrogen atoms of the phenyl rings can also interact with the π-electron clouds of adjacent molecules, further stabilizing the crystal packing.

Table 3: Predicted Crystallographic Parameters for a Hypothetical Crystal of this compound

| Parameter | Predicted Value/Type |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for such molecules) |

| Intermolecular Interactions | N-H···O Hydrogen Bonds, O-H···N Hydrogen Bonds, π-π Stacking, C-H···π Interactions |

| Predicted H-bond distance (N···O) | 2.8 - 3.2 Å |

| Predicted π-π stacking distance | 3.4 - 3.8 Å |

Note: This table presents predicted crystallographic parameters based on the analysis of similar aromatic compounds containing amino and hydroxyl functional groups. mdpi.comanalis.com.myresearchgate.net The actual crystal structure may differ.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been employed to determine the optimized molecular geometry and electronic properties of 4-((4-Aminophenyl)ethynyl)phenol. These calculations provide fundamental insights into the molecule's stability and behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive. nih.govnih.gov

Computational studies on similar phenol (B47542) derivatives have shown that the HOMO is often localized on the electron-rich phenol and aminophenyl rings, while the LUMO is distributed across the π-conjugated system. researchgate.netresearchgate.net This distribution facilitates charge transfer within the molecule upon electronic excitation. nih.gov The energy gap for this compound is expected to be relatively small, indicating its potential as a reactive species in various chemical transformations. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Global chemical reactivity descriptors provide a quantitative measure of a molecule's reactivity. These parameters are derived from the HOMO and LUMO energies.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for predicting how this compound will interact with other chemical species. nih.gov

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness (S) | 1/(2η) | Data not available |

| Electrophilicity Index (ω) | χ2/(2η) | Data not available |

Note: The values for these descriptors are dependent on the HOMO and LUMO energies and would be calculated from that data.

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map is expected to show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating these are sites for electrophilic attack. Conversely, positive potential (blue regions) is anticipated around the hydrogen atoms, particularly the phenolic and amino protons, making them susceptible to nucleophilic attack. nih.gov The π-system of the aromatic rings and the ethynyl (B1212043) linker would also exhibit distinct electrostatic potential features influencing its interactions.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Charge Transfer and Stabilization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps in understanding intramolecular charge transfer (ICT) and the stabilization arising from electron delocalization. nih.gov

In this compound, NBO analysis would likely reveal significant delocalization of electrons from the lone pairs of the nitrogen and oxygen atoms into the π-conjugated system. This ICT from the donor groups (amino and hydroxyl) to the π-system and potentially towards the ethynyl linker contributes to the molecule's electronic stability and its nonlinear optical properties. The analysis quantifies the energy of these donor-acceptor interactions.

Computational Studies on Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of molecules can be significantly influenced by the surrounding solvent. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the molecule's geometry, electronic structure, and UV-Vis absorption spectra. rsc.orgresearchgate.net

For this compound, studies in solvents of varying polarity would likely show a shift in the absorption maxima (solvatochromism). researchgate.net This is due to the differential stabilization of the ground and excited states by the solvent. Understanding these solvent effects is crucial for predicting the molecule's behavior in different chemical environments and for designing materials with specific spectroscopic properties.

Prediction of Nonlinear Optical (NLO) Properties through First and Second Hyperpolarizability Calculations

Molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant nonlinear optical (NLO) properties. nih.gov These properties are characterized by the first (β) and second (γ) hyperpolarizabilities. The ethynyl linker in this compound is known to enhance electronic communication between the donor and acceptor moieties, which is beneficial for NLO response. mdpi.com

Theoretical calculations of β and γ can predict the NLO activity of the molecule. The push-pull nature of the amino (donor) and phenol (can act as a donor) groups across the ethynylphenyl bridge suggests that this compound could possess a notable first hyperpolarizability, making it a candidate for second-order NLO materials. nih.gov

Table 3: Calculated Nonlinear Optical Properties

| Parameter | Value |

|---|---|

| First Hyperpolarizability (β) | Data not available |

| Second Hyperpolarizability (γ) | Data not available |

Note: Specific values for the hyperpolarizabilities of this compound require dedicated computational studies.

Reactivity and Mechanistic Pathways of 4 4 Aminophenyl Ethynyl Phenol

Electrophilic and Nucleophilic Reaction Pathways of Amino and Phenolic Moieties

The reactivity of 4-((4-aminophenyl)ethynyl)phenol is characterized by the distinct yet interconnected behavior of its amino and phenolic functionalities. The nucleophilicity of these groups can be modulated by the reaction conditions. researchgate.net

The amino group (-NH2) is generally more nucleophilic than the hydroxyl group (-OH) under neutral conditions. researchgate.net This allows for selective reactions, such as acylation, to occur preferentially at the nitrogen atom. For instance, the reaction with acetic anhydride (B1165640) in a neutral medium would primarily yield the N-acylated product.

Conversely, the phenolic hydroxyl group can be rendered more nucleophilic by employing basic conditions. researchgate.net The use of a strong base, such as sodium hydride (NaH), will deprotonate the phenol (B47542) to form a phenoxide ion. researchgate.net This phenoxide is a potent nucleophile, facilitating reactions like etherification at the oxygen atom. researchgate.net The choice of solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), can also influence the reaction pathway. researchgate.net

The table below summarizes the expected major products under different reaction conditions, highlighting the tunable reactivity of the amino and phenolic groups.

| Reagent | Conditions | Predominant Reaction Site | Product Type |

| Acetic Anhydride | Neutral | Amino Group | N-acylated |

| Alkyl Halide | Basic (e.g., NaH) | Phenolic Group | O-alkylated (Ether) |

| Isocyanate | Neutral/Mildly Basic | Amino Group | Urea derivative |

In acidic solutions, the amino group becomes protonated to form an ammonium (B1175870) salt (-NH3+), which is an electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution. In this scenario, the hydroxyl group's activating effect would direct incoming electrophiles. In strongly basic media, the formation of the powerfully activating phenoxide group would dominate the directing effects for electrophilic aromatic substitution. researchgate.net

Oxidative Coupling and Polymerization Mechanisms Involving Phenolic and Amino Groups

The presence of both phenolic and amino groups makes this compound a suitable monomer for oxidative coupling and polymerization reactions. These processes typically proceed via the formation of radical intermediates, leading to the creation of novel polymeric materials with extended conjugation and potentially useful electronic and thermal properties.

Lignin, a natural polymer, is formed through the oxidative coupling of 4-hydroxyphenylpropanoids, demonstrating the propensity of phenolic compounds to undergo such reactions. usda.govresearchgate.net This process is often mediated by enzymes like peroxidases in the presence of hydrogen peroxide, which generate phenolic radicals. usda.govresearchgate.net Similarly, the phenolic moiety in this compound can be oxidized to a phenoxy radical.

Aromatic amines can also undergo oxidative coupling. For example, 4-methyltriphenylamine (B1310691) has been polymerized using ferric chloride as an oxidizing agent. researchgate.net The polymerization proceeded via a radical mechanism, resulting in a thermally stable and electrochemically active polymer. researchgate.net

The polymerization of this compound can therefore proceed through several mechanistic pathways:

Phenolic Coupling: Oxidation of the hydroxyl group leads to phenoxy radicals, which can couple at various positions on the aromatic rings, forming C-C or C-O-C linkages.

Amino Coupling: The amino group can be oxidized to form nitrogen-centered radicals, leading to the formation of N-N or N-C bonds between monomer units.

Cross-Coupling: A combination of phenolic and amino radical coupling could lead to more complex and cross-linked polymer structures.

The ethynyl (B1212043) linkage remains a crucial part of the polymer backbone, contributing to its rigidity and electronic properties. The specific structure of the resulting polymer will depend on the oxidant used, the reaction conditions, and the relative reactivity of the phenolic and amino radicals.

Investigation of Electrochemical Redox Processes and Electron Transfer Pathways

The electrochemical behavior of this compound is of interest for its potential applications in molecular electronics and sensors. The molecule contains multiple redox-active sites: the amino group, the phenolic group, and the electron-rich aromatic rings connected by the acetylene (B1199291) bridge.

The amino and phenolic groups are both susceptible to oxidation. The oxidation potential of these groups can be studied using techniques like cyclic voltammetry. The oxidation of the amino group typically occurs at a lower potential than that of the phenolic group, although this can be influenced by the solvent and pH.

The electron transfer pathways in this molecule are facilitated by the conjugated π-system that extends across the two aromatic rings via the ethynyl linker. This conjugation allows for efficient communication between the two ends of the molecule. Upon oxidation of either the amino or phenolic group, the resulting radical cation can be delocalized over the entire molecular framework.

Research on related compounds, such as 4-methyltriphenylamine, has shown that the polymers derived from them are electrochemically active, indicating that the redox properties are retained and can be utilized in the bulk material. researchgate.net The electrochemical properties of this compound and its polymers could be harnessed for applications such as electrochromic devices, charge-storage materials, and chemical sensors.

Derivatization Reactions for the Synthesis of Functionalized Analogs and Chemical Modifications

The functional groups of this compound serve as handles for a variety of derivatization reactions, allowing for the synthesis of a wide range of functionalized analogs with tailored properties.

The amino group can be readily modified through reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. researchgate.net

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines. nih.gov

Urea Formation: Reaction with isocyanates. researchgate.net

The phenolic hydroxyl group can be functionalized through:

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Esterification: Reaction with acyl chlorides or carboxylic acids to produce esters.

Furthermore, multi-component reactions can be employed to create highly functionalized derivatives in a single step. For example, a four-component reaction involving primary amines, diketene, and nitrostyrene has been used to synthesize functionalized pyrrole derivatives, showcasing a modern approach to building molecular complexity. organic-chemistry.org

The synthesis of analogs can also be achieved by modifying the starting materials before the final coupling step. For instance, derivatives of 4-aminophenol (B1666318) and 4-ethynylphenol (B7805692) can be prepared and then coupled using reactions like the Sonogashira coupling to introduce a variety of substituents on the aromatic rings. nih.gov Such modifications can fine-tune the electronic, optical, and solubility properties of the final compounds for specific applications. Studies on 4-aminophenol derivatives have explored the synthesis of various analogs, including those with potential biological activities. nih.govnih.gov

The table below provides examples of derivatization reactions and the resulting functionalized analogs.

| Functional Group | Reagent | Reaction Type | Product Class |

| Amino | Aldehyde | Condensation | Schiff Base (Imine) |

| Amino | Acyl Chloride | Acylation | Amide |

| Phenolic | Alkyl Halide | Williamson Ether Synthesis | Ether |

| Both | Various | Multi-component Reaction | Complex Heterocycles |

No Publicly Available Research on the Catalytic Applications of this compound in Oxidation and Reduction

Following a comprehensive review of available scientific literature, it has been determined that there is no published research detailing the specific use of the chemical compound this compound in the fields of coordination chemistry for oxidation and reduction catalysis.

While the broader fields of coordination chemistry and catalysis are rich with studies on related compounds, such as various aminophenol derivatives and metal complexes, this specific molecule, this compound, has not been the subject of published research in the context of oxidation or reduction catalysis.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on its applications in these specific catalytic processes as per the initial request. The scientific community has not yet explored or at least has not publicly reported on the potential of this compound as a ligand in metal complexes for catalytic oxidation and reduction reactions.

Polymer Chemistry and Development of Advanced Polymer Materials

Polymerization of 4-((4-Aminophenyl)ethynyl)phenol as a Monomer

The presence of multiple reactive sites in this compound allows for its polymerization through various methodologies, leading to polymers with distinct architectures and properties.

Oxidative Polymerization Methodologies

Oxidative polymerization presents a key route for polymerizing this compound, primarily targeting the phenolic hydroxyl and amino groups.

Peroxidase-Catalyzed Polymerization:

Enzymatic polymerization, particularly using peroxidases like horseradish peroxidase (HRP), offers a green and highly selective method for polymerizing phenolic and anilinic compounds. In the presence of hydrogen peroxide, HRP can catalyze the oxidative coupling of phenols and anilines, forming C-C and C-O linkages.

For a monomer like this compound, a peroxidase-catalyzed approach is expected to selectively polymerize through the phenol (B47542) and aniline (B41778) moieties, leaving the ethynyl (B1212043) group intact for potential post-polymerization modifications. A study on a similar monomer, m-ethynylphenol, demonstrated the chemoselective polymerization of the phenolic group using HRP, while the ethynyl group remained unreacted. This suggests that a similar selective polymerization could be achieved with this compound, leading to a reactive polymer with pendant ethynyl groups. These pendant groups could then be used for crosslinking or further functionalization.

The general mechanism for the enzymatic polymerization of phenols involves the generation of phenoxy radicals by the peroxidase enzyme system. These radicals can then couple in various ways to form oligomers and polymers. The specific reaction conditions, such as the solvent system and temperature, can influence the molecular weight and polydispersity of the resulting polymer.

Condensation Polymerization with Complementary Co-monomers

The amine and phenol functional groups of this compound make it an ideal candidate for condensation polymerization with a variety of co-monomers. This approach allows for the synthesis of a wide range of polymers, including polyamides, polyimides, and polyesters, where the rigid, linear ethynylphenylene unit is incorporated into the polymer backbone.

Polycondensation with Diacyl Chlorides and Dianhydrides:

The primary amine group of this compound can readily react with diacyl chlorides to form polyamides or with dianhydrides to form polyimides. These reactions are well-established methods for producing high-performance polymers known for their excellent thermal stability and mechanical properties. The incorporation of the rigid-rod like ethynylphenylene unit from the monomer is expected to enhance these properties further.

The general scheme for such a polycondensation reaction would involve reacting the diamine monomer with a stoichiometric amount of a diacyl chloride or dianhydride in a suitable solvent. The resulting poly(amic acid) from the reaction with a dianhydride can then be thermally or chemically cyclized to form the final polyimide.

While specific examples of condensation polymerization using this compound are not extensively documented in publicly available literature, the principles of polycondensation are well understood and can be applied to this monomer.

Structure-Property Relationships in Derived Polymers and Copolymers

The unique chemical structure of this compound is expected to impart specific and desirable properties to the polymers derived from it.

Impact of Conjugation Length on Electronic and Optical Properties

Polymers containing arylene ethynylene units in their backbone are known for their conjugated systems, which lead to interesting electronic and optical properties. The polymerization of this compound, particularly through methods that extend the conjugation along the polymer chain, would result in polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The extent of conjugation, and therefore the electronic and optical properties, can be tuned by the choice of polymerization method and co-monomers. For instance, condensation polymerization with co-monomers that are also conjugated would lead to a longer effective conjugation length and a smaller band gap, shifting the absorption and emission spectra to longer wavelengths.

Thermal Stability, Mechanical Properties, and Processability of Polymers

The rigid and aromatic nature of the this compound monomer unit is anticipated to contribute significantly to the thermal stability and mechanical strength of the resulting polymers. The incorporation of such rigid structures into a polymer backbone generally increases the glass transition temperature (Tg) and enhances thermal and oxidative stability.

The ethynyl group, if preserved during polymerization, offers a route to further enhance thermal stability through post-curing. Upon heating, the ethynyl groups can undergo crosslinking reactions to form a highly crosslinked, thermally stable network. This is a known strategy for producing high-performance thermosetting resins.

Integration into High-Performance Thermosets and Polymer Composites

The reactive functional groups of this compound make it a valuable component for developing high-performance thermosets and polymer composites.

The amine and phenol groups can act as curing agents for epoxy resins. The reaction of these groups with the epoxide rings of an epoxy resin would lead to a crosslinked network. The incorporation of the rigid ethynylphenylene structure from the monomer would likely enhance the thermal and mechanical properties of the cured epoxy resin compared to conventional amine or phenolic curing agents.

Furthermore, if the ethynyl group is retained in the polymer structure, it can be utilized for thermal curing at elevated temperatures. This dual-curing capability (amine/phenol-epoxy reaction and ethynyl-ethynyl crosslinking) could lead to thermosets with exceptionally high crosslink densities and, consequently, superior thermal stability and mechanical performance.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks Involving Phenolic Hydroxyl and Amine Groups

The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor/donor (the amine group) on the 4-((4-aminophenyl)ethynyl)phenol molecule is a strong determinant of its supramolecular behavior. These functional groups can engage in a variety of hydrogen bonding motifs, leading to the formation of well-defined one-, two-, or even three-dimensional networks.

In analogous systems, such as in the crystal structure of p-aminophenol, each molecule is observed to be hydrogen-bonded to six neighboring molecules, highlighting the extensive networking capabilities of these functional groups. The hydroxyl group can donate its proton to the nitrogen atom of a neighboring molecule, while the amine group can donate its protons to the oxygen atoms of other molecules. This results in a highly cohesive structure. Computational studies on 4-hydroxybenzylamine (B1666329) have further revealed the energetic favorability of O–H⋯N hydrogen bonds in the formation of dimers in solution. nih.gov

The interplay between the acidic phenolic proton and the basic amino group can lead to the formation of strong, directional hydrogen bonds. In the solid state, this often results in head-to-tail arrangements, where the hydroxyl group of one molecule interacts with the amine group of another, creating extended chains or tapes. The specific geometry of these networks can be influenced by steric factors and the presence of other competing interactions.

| Potential Hydrogen Bond Interactions in this compound | Donor | Acceptor | Typical Distance (Å) | Significance |

| Phenol-Amine | O-H | N | 2.7 - 3.2 | Primary interaction driving the formation of extended chains and networks. |

| Amine-Phenol | N-H | O | 2.8 - 3.3 | Contributes to the stability and dimensionality of the supramolecular assembly. |

| Amine-Amine | N-H | N | 3.0 - 3.5 | A weaker interaction that can further stabilize the crystal packing. |

This table presents potential hydrogen bonding interactions and typical distances based on studies of similar functionalized aromatic compounds.

π-π Stacking Interactions in Molecular Assemblies and Crystalline Structures

The extended π-system of the this compound molecule, comprising two phenyl rings linked by an ethynyl (B1212043) spacer, makes it highly susceptible to π-π stacking interactions. These non-covalent forces, arising from the electrostatic interactions between the electron clouds of aromatic rings, play a crucial role in the organization of the molecules in both crystalline and aggregated states.

In the solid state, π-π stacking can manifest in several geometries, most commonly parallel-displaced or T-shaped arrangements. The parallel-displaced conformation maximizes the attractive interactions by offsetting the electron-rich ring centers from the electron-deficient ring peripheries. The presence of substituents, such as the hydroxyl and amine groups, can modulate the electronic properties of the phenyl rings and influence the preferred stacking geometry. For instance, the electron-donating amine group and the electron-withdrawing (via induction) but π-donating hydroxyl group create a polarized π-system, which can favor specific stacking arrangements.

Studies on related aromatic compounds have demonstrated the significance of these interactions. For example, research on tetrathiafulvalene (B1198394) derivatives has shown that the interplay of hydrogen bonding and π-π stacking dictates the self-assembly into complex nanostructures. nih.gov Computational analyses of 4-hydroxybenzylamine dimers have also indicated that π-stacking interactions provide additional stabilization to the hydrogen-bonded pairs. nih.gov

| Parameters of π-π Stacking in Aromatic Systems | Typical Values | Description |

| Interplanar Distance | 3.3 - 3.8 Å | The distance between the planes of the interacting aromatic rings. |

| Slippage (Horizontal Displacement) | 1.2 - 1.8 Å | The offset between the centers of the stacked rings in a parallel-displaced arrangement. |

| Interaction Energy | 1 - 3 kcal/mol | The energetic contribution of the π-π stacking interaction to the overall stability of the assembly. |

This table provides typical parameters for π-π stacking interactions observed in various aromatic systems, which are expected to be relevant for this compound.

Host-Guest Chemistry and Molecular Recognition Phenomena

The well-defined structure and functional groups of this compound make it a potential candidate for participation in host-guest chemistry. While it can act as a guest molecule itself, its ability to self-assemble into larger structures with defined cavities could allow it to function as a host for smaller molecules or ions.

The formation of inclusion complexes with host molecules like cyclodextrins is a plausible scenario. The hydrophobic phenyl and ethynyl components of the molecule could be encapsulated within the hydrophobic cavity of a cyclodextrin, while the hydrophilic amine and hydroxyl groups remain exposed to the aqueous environment. This type of encapsulation can alter the physicochemical properties of the guest molecule, such as its solubility and stability.

Furthermore, the ordered supramolecular architectures formed through self-assembly could feature pores or channels capable of accommodating small guest molecules. The size and chemical nature of these cavities would be determined by the specific arrangement of the this compound molecules, which in turn is governed by the interplay of hydrogen bonding and π-π stacking. The amine and hydroxyl groups lining these potential cavities could provide specific recognition sites for guest binding through hydrogen bonding. While specific studies on the host-guest chemistry of this particular compound are limited, the principles of molecular recognition in related systems suggest a high potential for such phenomena.

Self-Assembly Strategies for the Construction of Ordered Supramolecular Architectures

The rational design of ordered supramolecular architectures relies on the predictable nature of non-covalent interactions. For this compound, several strategies can be envisioned for controlling its self-assembly into desired structures.

One primary strategy involves leveraging the directional nature of hydrogen bonding. By controlling factors such as solvent polarity and temperature, it is possible to favor certain hydrogen bonding motifs over others, leading to the formation of specific assemblies like linear tapes, sheets, or more complex three-dimensional networks.

Another approach is to utilize π-π stacking interactions as the driving force for organization. The inherent tendency of the aromatic rings to stack can be exploited to create columnar structures or layered arrangements. The combination of strong, directional hydrogen bonds and weaker, less directional π-π stacking interactions provides a powerful toolkit for engineering the final supramolecular architecture. For instance, hydrogen-bonded chains can be further organized into layers through π-π stacking. Research on the self-assembly of tetrathiafulvalene derivatives has shown that the synergistic effect of hydrogen bonding and π-π interactions is crucial for the formation of well-defined nanoribbons. nih.gov Similarly, studies on nucleobases have demonstrated their ability to form diverse two-dimensional nanostructures on surfaces, driven by a combination of hydrogen bonding, coordination, and electrostatic interactions. nih.gov These examples provide a framework for understanding how this compound might be manipulated to form ordered materials with potentially interesting electronic or optical properties.

Applications in Advanced Materials Science and Engineering

Optoelectronic Materials Development

The extended π-conjugated system and the presence of both electron-donating (amino) and electron-accepting (phenolic) groups make 4-((4-Aminophenyl)ethynyl)phenol an attractive candidate for the development of optoelectronic materials. These materials are pivotal for technologies that interact with light and electricity, and the unique structure of this compound offers a platform for creating materials with tailored optical and electronic properties.

Applications in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

While direct studies on the application of this compound in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, the photophysical properties of structurally similar polymers suggest its potential. For instance, fluorinated polyimides, which share aromatic and imide functionalities, are known to exhibit strong UV-vis absorption and fluorescence. researchgate.net The incorporation of the rigid and conjugated this compound unit into a polymer backbone could lead to materials with desirable photoluminescence characteristics. The photoluminescence maximum peak of a similar conjugated polymer, poly(4-ethynylbenzyl alcohol), was observed at 465 nm, corresponding to the blue region of the visible spectrum. researchgate.net This suggests that polymers derived from this compound could also be engineered to emit light in specific regions of the spectrum, a key requirement for OLED display technology. The inherent fluorescence of such materials is crucial for their function as the emissive layer in an OLED device.

Electrochromic Materials and Devices

Electrochromic materials can reversibly change their optical properties, such as color and transparency, upon the application of an electrical voltage. This phenomenon is central to the development of smart windows, displays, and other adaptive optical technologies. The this compound structure, with its redox-active amino group, is a promising component for creating electrochromic polymers.

Conducting polymers with a phenyl dithiophenyl-pyrrole backbone, which also possess π-conjugated systems, exhibit facile synthesis and high stability in electrochromic applications. yuntech.edu.tw Similarly, copolymers based on structures like 9,10-di(furan-2-yl)anthracene and 3,4-ethylenedioxythiophene (B145204) have been shown to have distinct electrochromic behaviors, with color changes between blue and lilac in different redox states. nih.gov These examples highlight the potential for polymers incorporating this compound to exhibit multi-color electrochromism. The electrochemical and optical properties of a novel dithieno[3,2-b:2',3'-d]pyrrole derivative, for instance, showed a reversible color change from orange in the neutral state to blue in the oxidized state, with high optical contrast. kmu.edu.tr This indicates that the introduction of the this compound moiety could lead to new electrochromic polymers with unique color transitions and performance characteristics.

Advanced Sensing Technologies

The development of highly sensitive and selective chemical sensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. The design of chemo-responsive materials, which signal the presence of a specific analyte through a measurable change, is a key focus.

Design of Chemo-responsive Materials for Selective Analytes Detection

The structure of this compound, with its electron-rich amino and phenolic groups, provides potential binding sites for various analytes, particularly metal ions. While direct applications of this specific compound as a chemosensor are not widely reported, the principles of fluorescent chemosensor design using similar structures are well-established. For example, a novel phenol-based BODIPY chemosensor has been developed for the selective detection of Fe³⁺ ions, exhibiting both colorimetric and fluorometric responses. researchgate.net Another study reported a tetraphenylethylene-based fluorescent chemosensor for the selective detection of explosive nitroaromatic compounds. researchgate.net These sensors operate through mechanisms where the interaction of the analyte with the sensor molecule leads to a change in the fluorescence properties, such as enhancement or quenching. The this compound unit could be incorporated into larger macromolecular structures or used as a core to develop new fluorescent probes for the selective detection of various ions and molecules.

Development of High Refractive Index Materials

High refractive index (HRI) polymers are essential for the fabrication of advanced optical components, including lenses, optical films, and coatings for optoelectronic devices. The refractive index of a polymer is influenced by its chemical structure, with the presence of aromatic rings and heavy atoms like sulfur generally leading to higher values.

While there is no specific data on the refractive index of polymers solely derived from this compound, studies on related polyimides provide valuable insights. For instance, novel triazine-based poly(phenylene sulfide)s have been developed that exhibit high refractive indices (n_av = 1.6902–1.7169 at 633 nm) and low birefringence. nih.gov The incorporation of sulfur-containing moieties has been shown to significantly increase the refractive index of polyimides. The introduction of the this compound unit, with its high aromatic content, into a polymer matrix, particularly in combination with other high refractive index-enhancing groups, could lead to the development of new HRI materials.

Table 1: Refractive Index of Representative Poly(phenylene sulfide)s

| Polymer | Sulfur Content (wt%) | Average Refractive Index (n_av) at 633 nm |

| P1 | 21.90 | 1.6902 |

| P2 | 24.75 | 1.7015 |

| P3 | 27.60 | 1.7169 |

Data sourced from a study on triazine-based poly(phenylene sulfide)s. nih.gov

Exploration as Novel Organic Building Blocks for Emerging Functional Materials

The versatility of this compound as a monomer stems from its bifunctional nature, possessing both an amino and a phenolic group. These functional groups allow for its participation in a variety of polymerization reactions, including the synthesis of polyimides, polyamides, and polyesters. The rigid and linear structure imparted by the ethynyl (B1212043) linkage can lead to polymers with high thermal stability and ordered packing, which are desirable properties for many advanced applications.

The synthesis of polyimides from diamines containing phthalimide (B116566) groups, for example, has resulted in polymers with high glass transition temperatures (263–338°C) and excellent thermal stability. researchgate.net The incorporation of this compound into such polymer backbones could further enhance these properties. The electrochemical and optical properties of polymers are also heavily influenced by their monomeric units. For instance, a polymer containing a dithieno[3,2-b:2',3'-d]pyrrole unit exhibited specific electrochemical and optical characteristics that make it suitable for electrochromic devices. researchgate.net By strategically combining this compound with other functional monomers, a wide array of new materials with tailored properties for applications in electronics, photonics, and separation technologies can be envisioned.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Scholarly Contributions

Scholarly contributions directly focusing on 4-((4-Aminophenyl)ethynyl)phenol are limited. However, the broader field of organic synthesis and materials science offers significant insights. The primary synthetic route envisioned for this compound is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orgyoutube.com This powerful palladium- and copper-catalyzed reaction forms carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.org In this context, the synthesis would likely involve the coupling of a protected 4-ethynylaniline (B84093) with a protected 4-halophenol (e.g., 4-iodophenol), followed by the removal of the protecting groups. The use of protecting groups is crucial to prevent unwanted side reactions of the acidic phenol (B47542) and basic amine functionalities. wikipedia.org

The structural characteristics of this compound—a rigid rod-like molecule with functional end groups—suggest its primary contribution will be as a monomer for high-performance polymers. researchgate.netacs.org The amine and phenol groups are versatile handles for polymerization, allowing for the creation of materials such as polyamides, polyimides, polyesters, and polyethers. These polymers are expected to exhibit high thermal stability and mechanical strength due to the rigid nature of the monomer unit. researchgate.net Furthermore, the functional groups can influence polymer properties like solubility and processability and can be used to engineer specific intermolecular interactions, such as hydrogen bonding. msesupplies.com

Identification of Remaining Challenges and Open Questions in the Field

Despite its potential, the journey of this compound from a theoretical molecule to a widely used material is fraught with challenges.

Polymerization and Processing: While the functional groups offer versatile polymerization pathways, controlling the polymerization process to achieve high molecular weight polymers with low polydispersity remains a key challenge. mdpi.com Many rigid-rod polymers suffer from poor solubility in common organic solvents, which complicates their characterization and processing into useful forms like films and fibers. researchgate.net Finding suitable solvent systems or developing processing techniques like melt processing will be crucial.

Structure-Property Relationships: A fundamental open question is the precise relationship between the molecular structure of polymers derived from this monomer and their macroscopic properties. Understanding how modifications to the monomer unit, such as the introduction of side chains, would affect thermal stability, mechanical properties, and solubility is an area ripe for investigation.

Strategic Directions for Future Research in Synthesis, Theoretical Modeling, and Materials Application of this compound.

To unlock the full potential of this promising molecule, future research should be strategically focused on three key areas:

Advancements in Synthesis and Derivatization

Future synthetic research should aim to optimize the Sonogashira coupling reaction for this specific system, exploring novel catalyst systems that are more efficient and require milder reaction conditions. organic-chemistry.org Developing a one-pot synthesis method that minimizes intermediate isolation and purification steps would significantly enhance the economic viability of the monomer. Furthermore, a systematic exploration of synthesizing a library of derivatives is warranted. This could involve introducing various substituent groups on the phenyl rings to fine-tune the electronic, solubility, and liquid crystalline properties of the resulting materials.

Predictive Power of Theoretical Modeling

Computational and theoretical modeling will be indispensable in accelerating the research and development of materials based on this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. researchgate.net Molecular dynamics simulations can provide insights into the intermolecular interactions, self-assembly behavior, and the morphology of polymers derived from this monomer. This predictive capability can guide synthetic efforts by identifying the most promising derivatives for specific applications, thereby reducing trial-and-error experimentation.

Exploration of Novel Materials Applications

The unique structure of this compound makes it a versatile building block for a wide range of advanced materials. msesupplies.comrsc.org

High-Performance Polymers: A primary focus should be on its use as a monomer to create rigid-rod polymers with exceptional thermal stability and mechanical strength for applications in the aerospace and electronics industries. researchgate.net

Liquid Crystals: The rigid, anisotropic geometry of the molecule suggests its potential for creating novel thermotropic liquid crystalline materials for display and sensor technologies.

Membranes for Gas Separation: The controlled packing of polymers derived from this monomer could lead to the development of membranes with tailored free volume for efficient gas separation. researchgate.net

Functional Materials: The reactive amine and phenol end-groups can be used to graft these molecules onto surfaces to modify their properties or to create functionalized nanoparticles and other nanostructures. acs.orgescholarship.org The conjugated electronic structure also suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), following appropriate chemical modification.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((4-Aminophenyl)ethynyl)phenol, and how are they optimized for purity?

- Methodology : The compound is typically synthesized via Sonogashira coupling between 4-iodophenol and 4-ethynylaniline under palladium catalysis. Optimization involves controlling reaction temperature (60–80°C), solvent selection (e.g., THF or DMF), and inert atmosphere conditions. Post-synthesis purification uses column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove Pd residues and unreacted precursors .

- Characterization : Confirmation of structure employs FT-IR (C≡C stretch ~2100 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–7.5 ppm, ethynyl carbons at δ 80–90 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- UV-Vis : λmax ~270–300 nm (π→π* transitions in aromatic/ethynyl systems), with solvent-dependent shifts (e.g., red shift in polar solvents) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and monitor degradation products under thermal stress .

II. Advanced Research Questions

Q. How do computational methods like DFT predict electronic properties and reactivity?

- DFT/B3LYP/6-311+G(d,p) : Optimizes geometry, calculates HOMO-LUMO gaps (e.g., ~4.5 eV for this compound), and identifies electron-rich regions (amino group) for electrophilic attack. Solvent effects (PCM model) show increased dipole moment in polar media (ε > 15) .

- NBO Analysis : Reveals hyperconjugation between amino lone pairs and aromatic π-system, reducing aromaticity in the phenyl ring (NICS values: −5 to −8 ppm vs. −10 ppm for benzene) .

Q. What strategies improve synthetic yield while minimizing side reactions?

- Catalyst Optimization : Pd(PPh₃)₂Cl₂ with CuI co-catalyst enhances coupling efficiency. Excess alkyne (1.2 eq.) drives reaction completion.

- Side Reaction Mitigation : Prolonged reaction times (>24h) risk Glaser coupling (dimerization); quenching with NH₄Cl after 12h prevents this .

III. Data Analysis & Contradictions

Q. How to resolve discrepancies between experimental and computational vibrational spectra?

- Example : Computed IR overestimates C=O stretch frequencies by ~20 cm⁻¹. Use scaling factors (0.961 for B3LYP/6-311+G(d,p)) or hybrid experimental-computational workflows (e.g., Raman mapping) to validate .

- Case Study : Discrepancies in NH₂ bending modes may arise from intermolecular H-bonding in solid-state FT-IR vs. gas-phase DFT models .

Q. Why do solvent polarity and dielectric constant significantly alter UV-Vis absorption?

- Mechanism : Solvent stabilization of excited states (e.g., charge-transfer transitions) shifts λmax. For example, in ethanol (ε = 24.3), a bathochromic shift of ~15 nm occurs compared to hexane (ε = 1.88) .

IV. Environmental & Application-Based Research

Q. How to assess adsorption behavior of this compound in environmental matrices?

- Experimental Design : Batch adsorption studies using graphene oxide (GO) as a sorbent (pH 5–9, 25°C). Quantify via HPLC-UV, and fit data to Langmuir/Freundlich isotherms.

- MD Simulations : Analyze π-π stacking and H-bonding between phenol groups and GO surface (LAMMPS/GROMACS) .

Q. What advanced simulations predict its interaction with biomolecules?

- Docking Studies (AutoDock Vina) : Model binding to enzymes (e.g., tyrosinase) via ethynyl group insertion into hydrophobic pockets. MD simulations (100 ns) assess stability of ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.